2-Acetylpyridine semicarbazone

Beschreibung

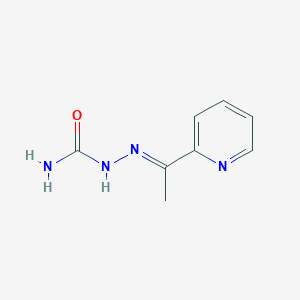

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-1-pyridin-2-ylethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXQWZJWMCHCHH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14534-93-1 | |

| Record name | 2-Acetylpyridine semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization of 2 Acetylpyridine Semicarbazone

Classic Condensation Reactions for Semicarbazone Formation

The fundamental method for synthesizing semicarbazones is the condensation reaction between a ketone or aldehyde and semicarbazide (B1199961). This reaction is a classic example of the formation of a carbon-nitrogen double bond (imine) and is typically acid-catalyzed. In the case of 2-acetylpyridine (B122185) semicarbazone, 2-acetylpyridine reacts with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, which acts as a proton scavenger to drive the reaction to completion.

The general mechanism involves the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of 2-acetylpyridine. This is followed by the elimination of a water molecule to form the final semicarbazone product. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and may require heating to proceed at a reasonable rate.

Table 1: Reaction Parameters for the Synthesis of 2-Acetylpyridine Semicarbazone

| Parameter | Condition |

| Reactants | 2-Acetylpyridine, Semicarbazide Hydrochloride |

| Catalyst/Base | Sodium Acetate |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | Several hours |

Synthesis of this compound Ligands

This compound and its derivatives are highly effective ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen or sulfur/selenium in analogues). These ligands can coordinate to a variety of metal ions, forming stable complexes with interesting structural and electronic properties.

The synthesis of these ligands typically follows the classic condensation reaction described above. Once the semicarbazone is formed, it can be reacted with a metal salt in a suitable solvent to form the corresponding metal complex. The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the specific substituents on the semicarbazone backbone.

Derivatization Strategies for N4-Substituted Semicarbazones

Modification of the N4 position of the semicarbazone moiety is a common strategy to alter the steric and electronic properties of the ligand, which in turn influences the properties of the resulting metal complexes.

Synthesis of N4-Phenyl Semicarbazone Derivatives

The synthesis of N4-phenyl semicarbazone derivatives of 2-acetylpyridine involves the reaction of 2-acetylpyridine with N4-phenylsemicarbazide. This custom semicarbazide is prepared beforehand by reacting phenyl isocyanate with hydrazine (B178648). The subsequent condensation with 2-acetylpyridine proceeds under similar conditions to the unsubstituted analogue, typically in refluxing ethanol with a catalytic amount of acid.

Synthesis of N4-Morpholine Thiosemicarbazone Derivatives

For the synthesis of N4-morpholine thiosemicarbazone derivatives, a morpholine-functionalized thiosemicarbazide (B42300) is required. This is typically synthesized by reacting morpholine (B109124) with carbon disulfide, followed by the addition of hydrazine. The resulting N4-morpholinothiosemicarbazide is then condensed with 2-acetylpyridine to yield the desired product.

Preparation of Selenosemicarbazone Analogues

The preparation of selenosemicarbazone analogues follows a similar synthetic pathway to their thiosemicarbazone counterparts. The key starting material is selenosemicarbazide (B1623166), which can be synthesized from the reaction of potassium selenocyanate (B1200272) with hydrazine sulfate (B86663). The subsequent condensation of selenosemicarbazide with 2-acetylpyridine yields the 2-acetylpyridine selenosemicarbazone. These reactions are often carried out under inert atmospheres to prevent the oxidation of selenium.

Synthetic Approaches to Thiosemicarbazone Analogues of this compound

Thiosemicarbazone analogues of this compound are of significant interest due to their distinct coordination properties and biological activities. The synthesis of these compounds is analogous to the preparation of semicarbazones, with thiosemicarbazide used in place of semicarbazide.

The reaction involves the condensation of 2-acetylpyridine with thiosemicarbazide in a suitable solvent, such as ethanol, often with acid catalysis. The resulting 2-acetylpyridine thiosemicarbazone can be isolated as a stable crystalline solid. Further derivatization at the N4-position can be achieved by using appropriately substituted thiosemicarbazides in the initial condensation step.

Table 2: Summary of Synthetic Methodologies

| Product | Starting Carbonyl | Starting Hydrazide Derivative | Key Reaction |

| This compound | 2-Acetylpyridine | Semicarbazide | Condensation |

| N4-Phenyl-2-acetylpyridine semicarbazone | 2-Acetylpyridine | N4-Phenylsemicarbazide | Condensation |

| N4-Morpholine-2-acetylpyridine thiosemicarbazone | 2-Acetylpyridine | N4-Morpholinothiosemicarbazide | Condensation |

| 2-Acetylpyridine selenosemicarbazone | 2-Acetylpyridine | Selenosemicarbazide | Condensation |

| 2-Acetylpyridine thiosemicarbazone | 2-Acetylpyridine | Thiosemicarbazide | Condensation |

Design and Synthesis of Hybrid Ligands Incorporating this compound Moieties

The strategic design and synthesis of hybrid ligands built upon the this compound scaffold represent a significant area of research in coordination chemistry and medicinal chemistry. The inherent chelating properties of the this compound moiety, typically acting as a tridentate NNO donor ligand, make it an excellent platform for the development of more complex molecular architectures with tailored functionalities. These hybrid ligands are designed to combine the metal-coordinating capabilities of the semicarbazone core with other chemical entities to achieve specific functions, such as enhanced biological activity, targeted delivery, or utility in materials science.

The design of these hybrid systems often involves a modular approach, where the this compound unit serves as a stable anchor for the attachment of other functional groups. These appended moieties can range from simple organic substituents that modulate the electronic properties and steric hindrance of the ligand to more complex molecules like fluorophores, bioactive peptides, or other chelating agents, leading to bifunctional or multifunctional ligands.

The synthesis of these hybrid ligands typically begins with the foundational condensation reaction between 2-acetylpyridine and a semicarbazide or a substituted semicarbazide. To create more elaborate structures, pre-functionalized starting materials are often employed. For instance, a semicarbazide derivative bearing a reactive handle (e.g., an amine, carboxyl, or alkyne group) can be used to subsequently attach other molecules of interest through standard organic coupling reactions. Alternatively, the pyridine (B92270) ring of 2-acetylpyridine can be functionalized prior to the condensation step.

A variety of synthetic strategies have been explored to create these hybrid ligands. One common approach involves the modification of the N(4)-position of the semicarbazone moiety. This is typically achieved by using a substituted hydrazine in the initial condensation, allowing for the introduction of a wide range of functional groups. For example, the synthesis of 2-acetylpyridine-N(4)-phenylsemicarbazone involves the reaction of 2-acetylpyridine with 4-phenylsemicarbazide.

More advanced synthetic routes may involve multi-step procedures to link the this compound core to other molecular fragments. This can include the use of bifunctional linkers to space the chelating unit from the appended functional group, thereby minimizing potential steric interference and preserving the individual properties of each component. Modern synthetic methodologies, such as click chemistry, offer efficient and specific ways to conjugate the this compound unit to other molecules, although this approach is still emerging in the context of this specific ligand family.

The following table provides an overview of representative hybrid ligands incorporating the this compound moiety, highlighting the synthetic precursors and key structural features.

| Hybrid Ligand Name | Precursor 1 | Precursor 2 | Key Structural Feature |

| 2-Acetylpyridine-N(4)-phenylsemicarbazone | 2-Acetylpyridine | 4-Phenylsemicarbazide | Phenyl group at the N(4) position |

| Imidazole-semicarbazone derivatives | 2-Acetylpyridine | Imidazole-containing semicarbazide | Incorporation of an imidazole (B134444) ring |

| Asymmetric Hydrazone-Thiosemicarbazone Ligand | 2,6-Diformylpyridine | 4-Phenylsemicarbazide and a hydrazide | Two different chelating arms on a pyridine spacer |

| Hydroxy-functionalized Semicarbazones | 2-Acetylpyridine | Hydroxy-containing semicarbazide | Pendant hydroxyl group for further functionalization |

Coordination Chemistry of 2 Acetylpyridine Semicarbazone and Its Metal Complexes

General Principles of Metal-Ligand Coordination in Semicarbazone Systems

Semicarbazones are a class of Schiff bases formed from the condensation of an aldehyde or ketone with semicarbazide (B1199961). ijnrd.orgrevistabionatura.com These compounds are versatile ligands in coordination chemistry due to the presence of multiple donor atoms, typically nitrogen and oxygen, which allows them to chelate with metal ions. ijnrd.orgnih.gov The coordination ability of semicarbazones is a key area of study, as the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov

The general structure of semicarbazones allows for different coordination modes. They can exist in tautomeric keto and enol forms. nih.govresearchgate.net In the keto form, the semicarbazone typically acts as a neutral bidentate ligand, coordinating to a metal ion through the imine nitrogen and the carbonyl oxygen. nih.gov In the enol form, which results from a proton shift, the ligand can be deprotonated to act as a monoanionic bidentate or tridentate ligand. ijnrd.orgnih.gov This deprotonation usually occurs at the hydrazine (B178648) -NH group. ijnrd.org If other coordinating groups are present in the aldehyde or ketone precursor, such as the pyridine (B92270) ring in 2-acetylpyridine (B122185), the denticity of the ligand can increase, allowing it to act as a tridentate ligand, for example, of the NNO type. nih.gov

Chelation Behavior and Ligand Denticity of 2-Acetylpyridine Semicarbazone

This compound is a well-studied ligand that demonstrates characteristic chelation behavior, primarily acting as a tridentate ligand that binds to metal centers through the pyridine nitrogen, the imine nitrogen, and the semicarbazone oxygen atom.

NNO-Donor Coordination Modes

In numerous documented metal complexes, particularly with copper(II), this compound functions as a tridentate ligand with an NNO-donor set. ias.ac.inresearchgate.net The coordination involves the nitrogen atom of the pyridine ring, the azomethine (imine) nitrogen, and the carbonyl oxygen atom. This mode of coordination results in the formation of two stable five-membered chelate rings with the metal ion, which enhances the stability of the resulting complex. researchgate.net The specific geometry of the complex is then determined by the metal ion's preferred coordination number and the presence of other co-ligands or counter-ions. ias.ac.inresearchgate.net

Analysis of Monoanionic and Neutral Ligand Behavior

The behavior of this compound as either a neutral or a monoanionic ligand is directly linked to its tautomeric forms. nih.gov

Neutral Ligand: In its keto form, the ligand coordinates to the metal center as a neutral molecule. nih.govias.ac.in This is common in reactions where the synthesis is carried out under neutral or slightly acidic conditions, preventing the deprotonation of the ligand. In such cases, the complex will have a positive charge that is balanced by counter-ions, such as chloride or sulfate (B86663). ias.ac.inscribd.com For instance, mononuclear and dinuclear copper(II) complexes have been synthesized where the neutral form of this compound is present. ias.ac.in

Monoanionic Ligand: Upon deprotonation, typically from the N(2) hydrazine nitrogen via enolization, the ligand becomes monoanionic. ijnrd.orgnih.gov This deprotonated (enolate) form also coordinates in a tridentate NNO fashion but forms a neutral or less positively charged complex. The deprotonation is often facilitated by basic conditions or the presence of a metal ion that promotes enolization. nih.gov The resulting complex is often more stable due to the formation of a stronger covalent bond between the metal and the oxygen atom.

Investigation of Keto-Enol Tautomerism and its Coordination Implications

Keto-enol tautomerism is a fundamental equilibrium process for semicarbazones, including this compound. nih.govlibretexts.org The equilibrium involves the migration of a proton from the nitrogen atom adjacent to the carbonyl group to the carbonyl oxygen, resulting in the formation of an enol isomer. libretexts.orgmasterorganicchemistry.com While the keto form typically predominates for free aldehydes and ketones, the equilibrium can be influenced by factors such as solvent, pH, and, most significantly, coordination to a metal ion. masterorganicchemistry.comyoutube.com

Keto Form: The ligand coordinates as a neutral molecule through the carbonyl oxygen (C=O).

Enol Form: After losing a proton, the ligand coordinates as an anion through the enolate oxygen (C-O⁻). nih.gov

Coordination to a metal ion often stabilizes the enol form, favoring the deprotonated, monoanionic state. researchgate.net This is because the formation of a covalent M-O bond in the enolate form can lead to a more thermodynamically stable complex. Spectroscopic techniques, particularly IR spectroscopy, are crucial for determining the coordination mode. In the keto form, the ν(C=O) stretching vibration is observed, which typically shifts to a lower frequency upon coordination. In the enol form, this band disappears and new bands corresponding to ν(C=N-N=C) and ν(C-O) appear, providing clear evidence of enolization and deprotonation. revistabionatura.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695) or methanol (B129727). ias.ac.inniscair.res.in The resulting complexes can be characterized by various physicochemical and spectroscopic methods, including elemental analysis, IR, UV-Vis, and single-crystal X-ray diffraction for definitive structural elucidation. ias.ac.innih.gov

Copper(I) and Copper(II) Complexes

Copper complexes of this compound have been extensively studied. The synthesis typically involves the reaction of this compound (abbreviated as HL) with a copper(II) salt, such as CuCl₂, CuSO₄, or Cu(NO₃)₂. ias.ac.in

Reactions of 2-acetylpyridine thiosemicarbazones (a closely related class of ligands) with copper(I) halides have been shown to proceed via a proton-coupled electron transfer (PCET) mechanism. rsc.org This process involves the oxidation of copper(I) to copper(II) and the simultaneous deprotonation of the ligand, resulting in the formation of a stable copper(II) complex with the monoanionic ligand. rsc.org

A variety of copper(II) complexes with this compound have been synthesized and structurally characterized. The ligand consistently behaves as a tridentate NNO donor. The resulting coordination geometry around the copper(II) center is often square planar or distorted square pyramidal, depending on the co-ligand or counter-ion. ias.ac.inresearchgate.netnih.gov For example, the reaction of HL with different copper(II) salts yielded mononuclear and dinuclear complexes. ias.ac.in The complex [Cu(HL)Cl₂] features the neutral ligand, while [Cu₂(L)₂(SO₄)] contains the deprotonated ligand and a bridging sulfate ion. ias.ac.in

The structural details of these complexes, such as bond lengths and angles, have been determined by single-crystal X-ray diffraction. ias.ac.inresearchgate.net These studies confirm the tridentate NNO coordination and provide insight into the supramolecular architecture, which can be influenced by hydrogen bonding and π-π stacking interactions. ias.ac.inresearchgate.net

Below is a table summarizing representative structural data for a copper(II) complex with a related semicarbazone ligand, illustrating typical coordination bond lengths.

| Interactive Data Table: Selected Bond Lengths in a Copper(II) Semicarbazone Complex | |

| Bond | Length (Å) |

| Cu–O | 1.95 - 2.05 |

| Cu–N(imine) | 1.90 - 2.00 |

| Cu–N(pyridine) | 2.00 - 2.10 |

| Cu–X (axial ligand, e.g., Cl, Br) | 2.20 - 2.90 |

| Note: Data are generalized from typical structures found in the literature for similar NNO-tridentate copper(II) complexes. ias.ac.inresearchgate.net |

Cobalt(II) and Cobalt(III) Complexes

The coordination chemistry of cobalt with 2-acetylpyridine N-substituted thiosemicarbazones demonstrates the stabilization of the Cobalt(III) oxidation state. Reactions involving Co(II) precursors often result in the oxidation of the metal center to Co(III) upon coordination with the monoanionic, tridentate N,N,S-donor thiosemicarbazone ligands. This leads to the formation of stable, octahedral ionic complexes with the general formula [Co(L)₂]Cl, where L represents the deprotonated ligand.

In these Co(III) complexes, two deprotonated ligand molecules coordinate to the central cobalt atom in a meridional (mer) arrangement, each binding through the pyridine nitrogen, azomethine nitrogen, and the sulfur atom. The azomethine nitrogen atoms are typically found in a trans position to each other. X-ray diffraction studies have confirmed this octahedral geometry. The bond lengths within the complex are comparable to those found in other cobalt(III) compounds with similar thiosemicarbazone ligands.

Interestingly, the reaction of 2-acetylpyridine thiosemicarbazones with certain Co(III) amine complexes results in the rapid substitution of the coordinated amine and pyridyl ligands. nih.gov This process is thought to involve an initial electron transfer from the thiosemicarbazone to the Co(III) center, causing a temporary reduction to Co(II). nih.gov The now labile Co(II) complex readily loses its original ligands, allowing for the chelation by two tridentate thiosemicarbazone ligands, followed by re-oxidation to the stable Co(III) state. nih.gov

Table 1: Selected Cobalt Complexes of this compound Derivatives

| Complex Formula | Cobalt Oxidation State | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| [Co(L)₂]Cl (L = 2-acetylpyridine N-substituted thiosemicarbazone) | III | Octahedral | Two tridentate (NNS) ligands in a mer arrangement. nih.gov |

Nickel(II) and Nickel(III) Complexes

Nickel(II) readily forms complexes with this compound and its derivatives. In many cases, this compound acts as a neutral, bidentate ligand. For instance, it reacts with nickel(II) dialkyldithiophosphates to yield mixed ligand complexes of the type [Ni{(RO)₂PS₂}₂(Apsc)], where Apsc is this compound. mdpi.com Spectroscopic data for these complexes suggest an octahedral structure. mdpi.com

Other studies have shown that related thiosemicarbazones derived from 2-acetylpyrazine can form mononuclear complexes like [Ni(L)₂] or dinuclear species such as [Ni₂(L)₃]ClO₄, depending on the substituents on the thiosemicarbazone. rsc.org

While Ni(II) is the most common oxidation state, the formation of a Nickel(III) complex has been reported with a closely related hydrazone ligand derived from the condensation of 2-acetylpyridine and Girard's P reagent. acs.org The reaction of this ligand with Ni(BF₄)₂·6H₂O in the presence of sodium azide (B81097) (NaN₃) results in a Ni(III) complex with the formula [NiL(N₃)₃]. acs.org In this complex, the deprotonated ligand coordinates in a tridentate fashion through an NNO donor set, with three meridionally coordinated azide anions completing the coordination sphere. acs.org

Table 2: Representative Nickel Complexes of this compound and Related Ligands

| Complex Formula | Nickel Oxidation State | Ligand Type | Coordination Mode |

|---|---|---|---|

| [Ni{(RO)₂PS₂}₂(Apsc)] | II | This compound (Apsc) | Neutral, bidentate |

| [Ni(L)₂]·CH₃OH (HL = 2-acetylpyrazine N⁴-methylthiosemicarbazone) | II | 2-Acetylpyrazine thiosemicarbazone | Tridentate |

Ruthenium(III) Complexes

The coordination chemistry of ruthenium with 2-acetylpyridine thiosemicarbazones predominantly features the Ruthenium(II) oxidation state. Studies on the reaction of Ruthenium(III) precursors, such as RuCl₃·xH₂O, with these ligands indicate that the metal center is typically reduced to Ru(II) during complex formation. rsc.org This suggests that the thiosemicarbazone ligand facilitates the reduction of Ru(III) to Ru(II), leading to the isolation of stable Ru(II) complexes.

For example, a series of Ru(II) complexes of the mono(4-(4-tolyl)thiosemicarbazone) of 2,6-diacetylpyridine (B75352) were synthesized using RuCl₃·xH₂O as a starting material. rsc.org In the resulting complexes, the deprotonated ligand chelates to the Ru(II) center through the carbonyl oxygen, pyridine nitrogen, imine nitrogen, and thiolate sulfur atoms. rsc.org

While stable Ru(III) complexes with the specific this compound ligand are not prominently reported, Ru(III) complexes with other pyridine-based and acetylacetonato ligands have been successfully synthesized and characterized. researchgate.netnih.gov For instance, mononuclear Ru(III) complexes of the formula trans-[RuIII(acac)₂Cl₂]⁻ and dinuclear complexes like [{RuIII(acac)Cl}₂(µ-Cl)₃]⁻ have been structurally analyzed, confirming an octahedral geometry around the ruthenium centers. researchgate.net This indicates that the stability of the Ru(III) oxidation state is highly dependent on the electronic and steric properties of the surrounding ligands.

Palladium(II) and Platinum(II) Complexes

Palladium(II) and Platinum(II), as d⁸ metal ions, readily form square planar complexes with 2-acetylpyridine thiosemicarbazone derivatives. The deprotonated thiosemicarbazone anion typically acts as a tridentate ligand, coordinating through the pyridyl nitrogen, azomethine nitrogen, and the thiolato sulfur atoms.

A common class of these complexes has the general formula [M(L)Cl], where M is Pd(II) or Pt(II) and L is the deprotonated thiosemicarbazone ligand. The crystal structure of [Pd(Ac4Me)Cl] (where Ac4Me is the N(4)-methylthiosemicarbazonato ligand) confirms this tridentate coordination, resulting in a square planar geometry. Similarly, the platinum complex [Pt(AcTsc)Cl] shows the ligand coordinating in a planar conformation to the Pt(II) center.

In addition to 1:1 metal-to-ligand complexes, 1:2 complexes can also be formed, such as [M(L)₂]. In the complex [Pd(Ac4DM)₂] (where Ac4DM is 2-acetylpyridine N(4)-dimethylthiosemicarbazone), an unusual coordination is observed where the two anionic ligands bond differently to the palladium center. Depending on the reaction conditions, it is also possible to form complexes where the thiosemicarbazone ligand remains protonated, such as [M(HL)₂]Cl₂.

Table 3: Common Palladium(II) and Platinum(II) Complexes

| General Formula | M | Ligand Form | Description |

|---|---|---|---|

| [M(L)Cl] | Pd(II), Pt(II) | Deprotonated (Anionic) | 1:1 metal-ligand complex with a chloride ion, square planar geometry. |

| [M(L)₂] | Pd(II), Pt(II) | Deprotonated (Anionic) | 1:2 metal-ligand complex, square planar geometry. |

Tin(II) and Tin(IV) Complexes

Both Tin(II) and Tin(IV) form complexes with semicarbazones and thiosemicarbazones derived from heterocyclic ketones, including 2-acetylpyridine. Anhydrous stannous chloride (SnCl₂) reacts with this compound in a 1:1 stoichiometry to yield tetracoordinated Sn(II) complexes. These complexes are reported to be monomeric non-electrolytes.

Tin(IV) complexes have also been synthesized, often with organotin precursors. For example, Sn(IV) complexes with thiosemicarbazones derived from 2-formylpyridine have been prepared and structurally characterized. In complexes like Sn(IV)-TSC, the tin atom is found in an octahedral environment, coordinated to three chlorine atoms and one anionic tridentate (NNS) thiosemicarbazone ligand.

Zinc(II), Cadmium(II), and Bismuth(III) Complexes

Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II), both d¹⁰ ions, form stable complexes with this compound and its derivatives. In a Zinc(II) complex with N(4)-methyl-3-thiosemicarbazone of 2-acetylpyridine, [ZnL(OAc)]₂, the ligand coordinates in its deprotonated form.

Cadmium(II) complexes with related Schiff bases derived from 2-acetylpyridine have been synthesized and structurally characterized. Monomeric complexes of the type [Cd(L)₂] are formed where two deprotonated, tridentate Schiff base ligands coordinate to the Cd(II) ion, creating a distorted CdN₄S₂ coordination sphere. In these complexes, the ligands coordinate in a meridional fashion through the thiolate sulfur, pyridine nitrogen, and azomethine nitrogen atoms. Pentacoordinated cadmium complexes with the general formula [Cd(HL)X₂] (where X = Cl, Br, I) have also been reported, in which the neutral ligand coordinates via the pyridyl nitrogen, imine nitrogen, and sulfur atom, resulting in a square pyramidal geometry.

Bismuth(III) Complexes: Bismuth(III) forms complexes with 2-acetylpyridine-derived hydrazones and thiosemicarbazones. A dodecahedral Bismuth(III) complex, [Bi(HL)(NO₃)₃], was synthesized with 2-acetylpyridine N(4)-pyridylthiosemicarbazone (HL). In this 1:1 metal-to-ligand complex, the Bismuth(III) ion is nine-coordinated. The coordination sphere is composed of two nitrogen atoms and one sulfur atom from the tridentate ligand, five oxygen atoms from three nitrate (B79036) ions, and the 6s² lone pair of electrons of the bismuth atom. Other Bismuth(III) complexes with 2-acetylpyridine hydrazone derivatives have been synthesized with formulas such as [Bi(L)Cl₂] or [Bi(HL)Cl₃], where L is the deprotonated ligand and HL is the neutral ligand.

Gallium(III) and Indium(III) Complexes

Gallium(III) and Indium(III) form stable complexes with 2-acetylpyridine thiosemicarbazone derivatives, which typically act as tridentate NNS ligands.

Gallium(III) Complexes: Gallium(III) shows a preference for forming complexes of the type [Ga(L)₂]⁺, where two deprotonated thiosemicarbazone ligands coordinate to the metal center. researchgate.net The resulting complexes, such as [Ga(L)₂]NO₃ or [Ga(L)₂]PF₆, feature a distorted octahedral geometry around the Ga(III) ion. Depending on the specific ligand and reaction conditions, complexes with a 1:1 metal-to-ligand stoichiometry, such as [Ga(L)Cl₂], can also be synthesized.

Indium(III) Complexes: Indium(III) also forms [In(L)₂]⁺ type complexes with a distorted octahedral geometry, similar to gallium. researchgate.net Crystal structures of complexes like [In(L)₂]NO₃·H₂O confirm that the metal center is chelated by two tridentate NNS ligands. However, indium can also form complexes with a 1:1 metal-to-ligand ratio, such as [In(L)Cl₂(MeOH)]. Theoretical studies suggest that the coordinated methanol in these complexes can be easily replaced by other solvents like DMSO, and subsequent displacement of chloride ligands by water in aqueous solution is favorable.

Table 4: Gallium(III) and Indium(III) Complex Characteristics

| Metal Ion | Preferred Stoichiometry (M:L) | Common Complex Formula | Geometry |

|---|---|---|---|

| Gallium(III) | 1:2 | [Ga(L)₂]⁺ | Distorted Octahedral researchgate.net |

Uranyl(II) and Thorium(IV) Complexes

The coordination chemistry of this compound extends to the f-block elements, with studies on its complexes with uranyl(II) and thorium(IV). In a related study, the uranyl(II) complex of 3-acetylpyridine (B27631) 4N-(2-pyridyl)thiosemicarbazone, [UO₂(APS)₂]·2H₂O, has been synthesized and characterized. tandfonline.com In this complex, the ligand acts in its deprotonated form (APS), coordinating to the uranyl ion. tandfonline.com Spectroscopic data from techniques such as IR, ¹H-NMR, and UV-Vis, alongside elemental analysis and molar conductance measurements, were used to characterize the complex. tandfonline.com While this study is on a related ligand, it provides a model for the expected coordination behavior of this compound with the uranyl(II) ion, suggesting that it would also likely coordinate in a deprotonated form to accommodate the oxo-cation. Research on thorium(IV) complexes with similar semicarbazone ligands is less common in the readily available literature, but the coordination patterns are expected to be similar, driven by the hard acid nature of Th(IV) favoring coordination with oxygen and nitrogen donor atoms.

Iron(II) and Iron(III) Complexes

2-Acetylpyridine thiosemicarbazone, a closely related ligand, forms stable complexes with both iron(II) and iron(III). Three distinct iron complexes have been synthesized and characterized: [Fe(HAPT)(APT)]Cl₂, [Fe(HAPT)₂]Cl₂, and [Fe(APT)₂]. scielo.brscielo.br In these formulations, HAPT represents the neutral, protonated ligand, while APT⁻ signifies the deprotonated ligand. scielo.brscielo.br The ligand coordinates to the iron center in a tridentate fashion through the pyridyl nitrogen, the azomethine nitrogen, and the sulfur atom (NNS donor set), resulting in 2:1 ligand-to-metal complexes with a meridional stereochemistry. scielo.brscielo.br

Mössbauer spectroscopy confirms the oxidation states and spin states of the iron centers. The complex [Fe(HAPT)(APT)]Cl₂ is characteristic of low-spin Fe(III), whereas [Fe(HAPT)₂]Cl₂ and [Fe(APT)₂] are both low-spin Fe(II) complexes, all possessing an approximately octahedral geometry. scielo.brscielo.br The isomer shift (δ) value is lower for the deprotonated complex [Fe(APT)₂] (δ = 0.227 mm/s) compared to the protonated complex [Fe(HAPT)₂]Cl₂ (δ = 0.264 mm/s). scielo.br This decrease is attributed to a higher s-electron density at the iron nucleus in the deprotonated complex, resulting from the stronger sigma-donating ability of the negatively charged thiolate sulfur compared to the neutral thione sulfur. scielo.br

Spectroscopic and Diffraction Studies of Metal Complexes

Single-Crystal X-ray Diffraction Analysis and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and coordination geometries of metal complexes. mdpi.com This method has been instrumental in characterizing various metal complexes of this compound and its derivatives.

For instance, the crystal structures of zinc(II) complexes with a derivative, 2‐acetylpyridine‐N‐oxide 4N‐methylthiosemicarbazone, have been elucidated. In [Zn(H4MLO)Br₂], the ligand is found to be O,N,S-tridentate, resulting in a pentacoordinated metal center. scite.ai In contrast, for [Zn(H4MLO)I₂], the ligand acts as an S,O-bis-monodentate ligand, leading to a distorted tetrahedral coordination around the Zn(II) ion. scite.ai

In the context of iron complexes, while specific crystal structures for this compound complexes were not detailed in the provided search results, related thiosemicarbazone complexes have been extensively studied. For example, the solid-state structure of a cobalt(III) complex with two deprotonated 2-acetylpyridine 4-methyl-3-thiosemicarbazone ligands confirmed a tridentate coordination mode for each ligand through the sulfur and two nitrogen atoms (N₂S). uky.eduuky.edu Similarly, the structures of Cu(II), Ga(III), and In(III) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone have been determined by X-ray crystallography, revealing diverse coordination geometries including square planar, octahedral, and distorted octahedral arrangements. rsc.org

These examples underscore the power of SCXRD in revealing the versatile coordination behavior of this compound and its analogues, which can act as tridentate or bidentate ligands, leading to various coordination numbers and geometries depending on the metal ion and counter-ions present. mdpi.comscite.airsc.org

Infrared (IR) Spectroscopy for Coordination Mode Elucidation

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of ligands in metal complexes by observing shifts in the vibrational frequencies of key functional groups upon coordination. For this compound and its analogues, the IR spectrum provides crucial evidence for the involvement of the pyridyl nitrogen, azomethine nitrogen, and the carbonyl oxygen or thione sulfur in bonding to the metal ion. scite.airevistabionatura.com

In the free ligand, characteristic bands for ν(C=O), ν(C=N), and the pyridine ring vibrations are observed. revistabionatura.com Upon complexation, a significant shift in the ν(C=N) (azomethine) band to a lower frequency is typically seen, indicating coordination through the azomethine nitrogen atom. ias.ac.in Similarly, changes in the vibrational bands of the pyridine ring suggest the involvement of the pyridine nitrogen in the coordination sphere.

The band corresponding to the carbonyl group, ν(C=O), is particularly informative. A shift of this band to a lower wavenumber in the complex spectrum compared to the free ligand indicates coordination through the oxygen atom. nih.gov In cases where the ligand coordinates in its deprotonated (enolic) form, the ν(C=O) band disappears and a new band corresponding to the ν(C-O) stretching vibration appears at a lower frequency.

For the closely related thiosemicarbazone derivatives, the ν(C=S) (thione) band is monitored. A decrease in the frequency of this band upon complexation suggests coordination through the sulfur atom. niscair.res.in The coordination of these donor atoms is often further supported by the appearance of new bands in the far-IR region, which are assigned to ν(M-N), ν(M-O), and ν(M-S) vibrations. ias.ac.in

Table 1: Key IR Vibrational Frequencies (cm⁻¹) for Semicarbazone Ligands and Complexes

| Functional Group | Free Ligand (Typical Range) | Complex (Typical Shift) | Implication |

|---|---|---|---|

| ν(N-H) | 3460-3150 | Shift/Broadening | Involvement in H-bonding or deprotonation |

| ν(C=O) | ~1690 | Shifts to lower frequency (~1630) | Coordination via carbonyl oxygen |

| ν(C=N) | ~1600 | Shifts to lower frequency | Coordination via azomethine nitrogen |

Note: This table provides generalized ranges. Actual values can vary based on the specific ligand and metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for characterizing the structure of diamagnetic metal complexes of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand framework and how it is affected by coordination to a metal center. scite.ai

In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the aromatic protons of the pyridine ring, the methyl protons, and the N-H protons of the semicarbazone moiety. mdpi.com Upon complexation, these signals can experience significant shifts. The downfield shift of the pyridine proton signals is indicative of coordination of the pyridine nitrogen to the metal ion. The signal for the N-H proton adjacent to the carbonyl group often shifts downfield or disappears upon deprotonation, providing clear evidence of the coordination mode. mdpi.com

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms, particularly the carbonyl carbon (C=O) and the azomethine carbon (C=N), are sensitive to the electronic environment. nih.govspectrabase.com Coordination of the ligand typically results in a downfield shift for the carbons of the pyridine ring and the azomethine carbon, confirming the involvement of their respective nitrogen atoms in bonding. scite.ai The carbonyl carbon signal also shifts upon coordination, reflecting the change in its electronic density. revistabionatura.com

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. COSY helps to identify spin-coupled protons, while HSQC correlates directly bonded proton and carbon atoms, aiding in the complete structural elucidation of the ligand within the complex. revistabionatura.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and its Derivatives

| Nucleus | Group | Free Ligand (Typical) | Complex (Typical Shift) |

|---|---|---|---|

| ¹H | Pyridine-H | 7.5 - 8.6 | Downfield shift |

| ¹H | -CH₃ | ~2.4 | Minor shift |

| ¹H | -NH- | ~10.0 - 14.5 | Downfield shift or disappearance |

| ¹³C | C=O | ~177 | Shift upon coordination |

| ¹³C | C=N | ~150 | Downfield shift |

Note: Chemical shifts are dependent on the solvent and the specific metal complex. mdpi.com

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of this compound and its metal complexes. The spectra provide insights into both ligand-centered transitions and d-d electronic transitions of the metal ion. libretexts.org

The UV-Vis spectrum of the free ligand typically displays intense absorption bands in the ultraviolet region. These bands are generally assigned to π→π* and n→π* transitions within the aromatic pyridine ring and the semicarbazone moiety. revistabionatura.comijrar.org

Upon coordination to a metal ion, these intraligand bands may shift in energy (either a bathochromic/red shift or a hypsochromic/blue shift) and/or change in intensity. researchgate.net These changes are indicative of the electronic interaction between the ligand and the metal center. Additionally, new bands, often in the visible region, may appear. These new bands can be attributed to two main types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): These are typically high-intensity bands that arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. For iron(III) complexes of 2-acetylpyridine thiosemicarbazone, LMCT transitions from the sulfur and pyridine π orbitals to the metal t₂g orbitals have been proposed. researchgate.net

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. These bands are typically much weaker in intensity than intraligand or charge transfer bands and are characteristic of the coordination geometry and the ligand field strength. ias.ac.inlibretexts.org For example, the electronic spectra of Ni(II) complexes can help distinguish between octahedral and square-planar geometries based on the position and number of observed d-d bands. revistabionatura.com

The analysis of these electronic transitions provides crucial information about the nature of the metal-ligand bonding and the geometry of the resulting complex. tandfonline.comijrar.org

Table 3: Common Electronic Transitions in Metal Complexes of this compound

| Transition Type | Wavelength Region | Molar Absorptivity (ε) | Origin |

|---|---|---|---|

| π→π* | UV (< 300 nm) | High | Intraligand (aromatic ring, C=N, C=O) |

| n→π* | UV (300-400 nm) | Moderate | Intraligand (lone pairs on N, O, S) |

| Charge Transfer (CT) | UV-Vis (350-600 nm) | High | Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a vital technique for characterizing metal complexes with unpaired electrons, such as those involving copper(II). nih.govnih.gov This method provides detailed insights into the coordination environment, geometry, and the nature of the metal-ligand bonding in paramagnetic species. nih.govnih.gov

For copper(II) complexes of semicarbazones and related ligands, EPR spectra are typically recorded for polycrystalline samples at both room temperature and low temperatures (e.g., 77 K or 100 K) to gain comprehensive information. ias.ac.inmdpi.com The spectra of Cu(II) complexes (d⁹ configuration, S = 1/2) are described by specific spin Hamiltonian parameters, including the g-tensor values (g|| and g⊥) and the copper nuclear hyperfine coupling constants (A|| and A⊥). ethz.ch

The relationship between the g-tensor values helps in determining the ground state of the Cu(II) ion and the geometry of the complex. ias.ac.in In many copper(II) semicarbazone complexes, an axial symmetry is observed where g|| > g⊥ > 2.0023, which is characteristic of a d(x²-y²) ground state, suggesting an elongated octahedral or square-planar geometry. ias.ac.inethz.ch The EPR spectra for such complexes often show a pattern with four hyperfine lines, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). mdpi.com In some cases, superhyperfine splitting may also be observed due to the interaction with coordinating nitrogen atoms (I = 1). mdpi.com

Conversely, an "inverse" axial spectrum (g⊥ > g||) can indicate a compressed octahedral geometry with a d(z²) ground state. mdpi.com The analysis of these EPR parameters allows for a detailed description of the electronic structure and the local environment of the copper(II) center within the this compound complex. nih.govias.ac.in

Table 1: Representative EPR Spectral Parameters for Copper(II) Complexes with Semicarbazone-type Ligands

Mass Spectrometry (ESI-MS, EI-MS) and Fragmentation Patterns

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds and their metal complexes. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Electron Impact (EI-MS) are particularly useful in the study of coordination compounds. nih.govnih.gov

ESI-MS is a soft ionization technique well-suited for analyzing thermally labile and high-molecular-weight coordination complexes. researchgate.net For metal complexes of this compound, ESI-MS can confirm the metal-to-ligand stoichiometry. nih.gov Depending on the metal's oxidation state and coordination, various complex ions can be observed. For instance, with a divalent metal ion (M²⁺) and the deprotonated ligand (L⁻), common ions might include [M(L)]⁺ or [M(L)₂ + H]⁺. In studies of analogous thiosemicarbazone complexes, ions corresponding to a 1:2 metal-to-ligand ratio, such as [M+2L-2H]⁺ (for M³⁺) and [M+2L-H]⁺ (for M²⁺), have been identified, along with 1:1 complexes like [M+L-H]⁺. nih.govresearchgate.net These variations depend on the deprotonation of the ligand upon complexation. nih.gov

EI-MS involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. chemguide.co.uk The fragmentation pattern provides a fingerprint of the molecule's structure. wikipedia.org When a molecule is ionized, the resulting molecular ion is often unstable and breaks down into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected by the mass spectrometer. chemguide.co.uk

For this compound (C₈H₁₀N₄O, MW ≈ 178.19 g/mol ), the fragmentation pattern would likely involve characteristic cleavages: nih.govlibretexts.org

Loss of the Semicarbazide Moiety: Cleavage of the C-N bond connecting the pyridine ring to the semicarbazone chain.

Pyridine Ring Fragments: Appearance of peaks corresponding to the stable pyridinium (B92312) cation or related fragments.

α-Cleavage: Breakage of the bond adjacent to the imine (C=N) group, which is a common fragmentation pathway. wikipedia.org

Loss of Small Neutral Molecules: Ejection of molecules like H₂NCO or NH₃.

Analyzing these fragments helps to confirm the structure of the ligand and can provide evidence of its coordination mode in metal complexes. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a technique that investigates the electronic transitions of molecules. Certain molecules, upon absorbing light, are excited to a higher electronic state and subsequently emit light (fluoresce) as they return to the ground state. This property is highly sensitive to the molecule's chemical environment and structure.

Studies on ligands structurally similar to this compound have demonstrated significant photoluminescence properties. mdpi.com For example, 2-acetylpyridine-aminoguanidine and its zinc(II) complexes exhibit high photoluminescence. mdpi.com The free ligand itself can show intense fluorescence, and upon coordination to a metal ion like Zn(II), the emission spectrum may shift to higher wavelengths (a bathochromic shift) and widen considerably. mdpi.com

This phenomenon suggests that this compound and its complexes with d¹⁰ metals like zinc(II) or indium(III) could also possess interesting photoluminescent properties. mdpi.comrsc.orgnih.gov The coordination to a metal center can enhance or modify the intrinsic fluorescence of the ligand. mdpi.com Furthermore, the fluorescence intensity of the ligand can be modulated by the presence of specific metal ions. Research on a related 2-acetylpyridine N(4)-phenylthiosemicarbazone showed a remarkable increase in fluorescence intensity upon the addition of In³⁺ ions, indicating its potential use as a selective fluorescent sensor for detecting this particular ion. rsc.orgnih.gov

Electrochemical Investigations of Metal Complexes

Redox Activity and Metal-Centered Processes

The electrochemical behavior of metal complexes of this compound is crucial for understanding their potential applications, particularly in biological systems where redox processes are fundamental. acs.org The coordination of the ligand to a redox-active metal center, such as iron or copper, can result in complexes with significant redox activity. nih.gov

Studies on iron complexes with the analogous 2-acetylpyridine thiosemicarbazone have shown that these compounds possess very low Fe(III)/Fe(II) redox potentials. nih.govresearchgate.net This property is critical for their biological efficacy, as it suggests the complexes can participate in cellular redox cycling. researchgate.net Electrochemical investigations, often performed using cyclic voltammetry, can reveal metal-centered oxidation or reduction events. For instance, an Fe(II) complex might undergo a quasi-reversible oxidation to its Fe(III) analogue. researchgate.net This redox potential can be tuned by modifying the substituents on the ligand framework, thereby influencing the electron density at the metal center.

The ability of these complexes to undergo redox reactions is often linked to their mechanism of action as therapeutic agents. acs.org A metal complex that can be reduced by cellular thiols, for example, could trigger redox cycling in a biological environment, leading to the generation of reactive oxygen species and subsequent biological effects. researchgate.net

Cyclic Voltammetry Studies on Reduction Behavior of the Semicarbazone Moiety

Cyclic voltammetry (CV) is an effective technique for studying the reduction and oxidation processes of chemical species. sphinxsai.comresearchgate.net The electrochemical behavior of this compound itself has been investigated at a glassy carbon electrode. sphinxsai.com

These studies reveal that the compound undergoes an irreversible reduction process, which is attributed to the reduction of the semicarbazone moiety (-C=N-NH-CO-NH₂). sphinxsai.com A single, irreversible reduction wave is typically observed. The electrode process is found to be diffusion-controlled, meaning the rate of the reaction is limited by the transport of the analyte to the electrode surface. sphinxsai.com

The peak potential of this reduction is dependent on the pH of the solution; as the pH increases, the peak potential shifts to more negative values. sphinxsai.com This indicates that protons are consumed during the reduction process, which is characteristic of the electrochemical reduction of imine (-C=N-) groups in many organic compounds. sphinxsai.com From the CV data, various kinetic parameters, such as the charge-transfer coefficient (αn) and the diffusion coefficient (D₀), can be calculated to further characterize the electrode reaction mechanism. sphinxsai.com

Table 2: Voltammetric Parameters for the Reduction of 1 mM this compound at pH 5

| Sweep Rate (ν, mV/s) | Cathodic Peak Potential (Epc, mV) | Cathodic Peak Current (Ipc, µA) |

| 50 | -880 | 12.5 |

| 100 | -900 | 17.0 |

| 150 | -920 | 20.0 |

| 200 | -930 | 22.5 |

| 250 | -940 | 25.0 |

| 300 | -950 | 27.0 |

Data adapted from the International Journal of ChemTech Research, Vol.4, No.1, pp 180-184, 2012. sphinxsai.com

Supramolecular Interactions and Crystal Packing Architectures

Hydrogen bonding is a particularly important directional interaction in these systems. The semicarbazone moiety contains several hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and imine/pyridine nitrogen atoms). These allow for the formation of extensive intermolecular hydrogen-bonding networks. For example, in the crystal structures of related zinc(II) thiosemicarbazone complexes, intricate hydrogen-bonding patterns are observed that link the complex molecules into larger supramolecular assemblies. researchgate.net

Hydrogen Bonding Interactions

Hydrogen bonds play a crucial role in stabilizing the crystal lattices of this compound and its metal complexes. The semicarbazone moiety possesses both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and imine nitrogen), allowing for the formation of extensive hydrogen-bonding networks.

In its free ligand form, the crystal structure can be dominated by intermolecular hydrogen bonds. rsc.org However, upon coordination to a metal center, the hydrogen bonding patterns can change significantly. The ligand can coordinate to the metal in either its neutral keto form or its deprotonated enol form. nih.gov In the keto form, it acts as a neutral bidentate or tridentate ligand, coordinating via the imine nitrogen and carbonyl oxygen, while leaving N-H groups available for intermolecular interactions. nih.gov In the enol form, it deprotonates to act as a monoanionic ligand, which alters the hydrogen bonding potential.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Type | Role |

| Amine (-NH₂) | N-H | Donor |

| Amide (-C(O)NH-) | N-H | Donor |

| Carbonyl (>C=O) | Oxygen | Acceptor |

| Pyridine Ring | Nitrogen | Acceptor |

| Imine (>C=N-) | Nitrogen | Acceptor |

Pi-Stacking (π···π) Interactions

Pi-stacking (π···π) interactions are another significant non-covalent force that directs the assembly of this compound metal complexes. These interactions occur between the aromatic pyridine rings of the ligands in adjacent complex molecules. researchgate.net The electron-rich π-system of the pyridine ring can interact with the π-system of a neighboring ring, contributing to the stabilization of the crystal structure.

Interestingly, the importance of π-stacking can be enhanced upon metal coordination. While the free ligand's structure may be primarily directed by hydrogen bonding, in metal complexes, π-stacking interactions often become a more dominant organizational force. rsc.org This is because coordination can lead to a more planar and rigid conformation of the ligand, facilitating favorable parallel or offset stacking arrangements of the pyridine rings.

These π···π stacking interactions can lead to the formation of one-dimensional aggregates or columns within the crystal structure. researchgate.net The geometry of these interactions can vary, including face-to-face or edge-to-face arrangements, with typical distances between the interacting rings falling in the range of 3.3 to 3.8 Å. The presence and strength of these interactions are critical in the development of coordination polymers and materials with specific electronic or optical properties. rsc.org

Hirshfeld Surface Analysis and Fingerprint Plots

To quantitatively understand the complex interplay of intermolecular interactions within the crystal structure of this compound complexes, Hirshfeld surface analysis is a powerful tool. scirp.org This method allows for the visualization and quantification of all intermolecular contacts simultaneously.

The Hirshfeld surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus external to the surface (de) and internal to the surface (di) is calculated. These distances are often normalized (dnorm) and mapped onto the surface, where red spots indicate contacts shorter than the van der Waals radii (typically strong hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. mdpi.com

This three-dimensional surface information can be summarized in a two-dimensional "fingerprint plot," which plots de against di. crystalexplorer.net This plot is unique for each molecule in its crystalline environment and provides a visual summary of the frequency and nature of different intermolecular contacts. crystalexplorer.net The plot can be deconstructed to show the percentage contribution of specific atom-pair contacts to the total Hirshfeld surface area, offering a quantitative measure of their importance in the crystal packing.

For copper(II) complexes of this compound, Hirshfeld surface analysis has been used to analyze both hydrogen bonds and π-stacking interactions. ias.ac.in In related complexes of 2-acetylpyridine derivatives, analysis of the fingerprint plots reveals the dominance of H···H, O···H/H···O, and C···H/H···C contacts, which is characteristic of organic molecules with significant van der Waals interactions and hydrogen bonding.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative [CuL₂] Complex of a 2-Acetyl Pyridine Derivative.

| Interaction Type | Contribution (%) | Description |

| H···H | 47.4% | Represents van der Waals forces and the outer surface of the molecules. |

| C···H / H···C | 25.8% | Associated with C-H···π interactions and general close contacts. |

| O···H / H···O | 17.4% | Primarily indicates the presence of hydrogen bonding. |

| N···H / H···N | 8.0% | Suggests weaker hydrogen bonds or other close contacts involving nitrogen. |

Data derived from a study on a (E)-4-methyl-N'-(1-(pyridin-2-yl)ethylidene)benzenesulfonohydrazide copper complex.

The shape index is another feature of Hirshfeld analysis used to identify π-π stacking interactions. The presence of adjacent red and blue triangles on the shape index surface is a characteristic signature of such stacking. mdpi.com This combined analysis provides a comprehensive picture of the supramolecular assembly driven by a subtle balance of directed hydrogen bonds and dispersive π-stacking forces.

Theoretical and Computational Chemistry of 2 Acetylpyridine Semicarbazone Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) has been extensively utilized to investigate the molecular and electronic properties of 2-acetylpyridine (B122185) semicarbazone and its derivatives. researchgate.net These calculations are typically performed using various functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or 6-311G, to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

DFT studies allow for the determination of key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller energy gap suggests a higher reactivity. irjweb.com For instance, in a study of 2-acetylpyridine derivatives, the HOMO-LUMO energy gap was calculated to be in the range that indicates a potential for charge transfer within the molecule, which is often associated with its bioactivity. scirp.orgscielo.br

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details on the electronic structure, such as charge distribution, hybridization, and intramolecular interactions. researchgate.net NBO analysis can reveal the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the stability of the molecule. researchgate.net These calculations have been instrumental in understanding the coordination behavior of these ligands with metal ions. rsc.org

Table 1: Calculated Electronic Properties of a 2-Acetylpyridine Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | 4.83 |

Data is for a representative pyridine (B92270) derivative and serves as an illustrative example. scirp.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For 2-acetylpyridine semicarbazone, DFT calculations are employed to find the equilibrium geometry by minimizing the energy of the system. nih.gov This process provides optimized structural parameters, including bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound, which can exist in different spatial arrangements due to the rotation around single bonds. Potential energy surface (PES) scans are performed by systematically varying selected dihedral angles to identify the most stable conformers. nih.gov For similar semicarbazone derivatives, studies have shown that the planarity of the molecule is a significant factor in its stability, with the E-configuration often being the most favored. researchgate.net The stability of different conformers can be influenced by intramolecular hydrogen bonding and steric effects.

Table 2: Selected Optimized Bond Lengths and Angles for a 2-Acetylpyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.23 | - |

| C=N | 1.29 | - |

| N-N | 1.38 | - |

| C-C (pyridine) | 1.39 - 1.40 | 118 - 121 |

| C-N (pyridine) | 1.33 - 1.34 | 117 - 124 |

Data is for a representative 2-acetylpyridine derivative and serves as an illustrative example. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.net

Calculated vibrational frequencies, obtained from DFT, can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com The assignment of vibrational modes can be complex, and Potential Energy Distribution (PED) analysis is often used to provide a detailed description of the contributions of different internal coordinates to each normal mode of vibration. researchgate.net For the thiosemicarbazone analogue, calculated C-H stretching modes were reported in the range of 3110-2911 cm⁻¹. researchgate.net

TD-DFT calculations are used to predict electronic absorption spectra (UV-Vis) by determining the excitation energies and oscillator strengths of electronic transitions. researchgate.net These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π-π* and n-π*, and in understanding the influence of solvents on the spectral properties. researchgate.net

Table 3: Calculated Vibrational Frequencies for a Related Thiosemicarbazone

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3475 - 3602 |

| C-H stretch | 2911 - 3110 |

| C=N stretch | ~1600 |

| C=S stretch | ~800 |

Data is for 2-acetylpyridine thiosemicarbazone and provides a comparative reference. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. cmjpublishers.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound and its derivatives, molecular docking simulations can identify potential biological targets and elucidate the key interactions responsible for binding. nih.govscispace.com The docking process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function. researchgate.net The results can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. nih.gov For example, docking studies on pyridine-based derivatives have been performed against targets like urease and various viral proteins, demonstrating the potential of these compounds as enzyme inhibitors. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to characterize chemical bonding and intramolecular interactions. researchgate.net By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can distinguish between covalent and non-covalent interactions. researchgate.net

Reduced Density Gradient (RDG) analysis is a complementary method used to visualize and characterize non-covalent interactions. rsc.org It plots the reduced density gradient against the electron density, which allows for the identification of regions corresponding to hydrogen bonds, van der Waals interactions, and steric clashes. rsc.org While specific QTAIM and RDG studies on this compound are not widely available, these methods have been applied to similar systems to understand the nature of intramolecular hydrogen bonds and other weak interactions that influence the conformation and stability of the molecule. researchgate.net

Theoretical Studies on Tautomeric Equilibria and Stability

Tautomerism is a key feature of semicarbazones and thiosemicarbazones, which can exist in different isomeric forms. scirp.org For this compound, the primary tautomeric equilibrium involves the keto-enol forms. Theoretical calculations are essential for determining the relative stabilities of these tautomers and for understanding the factors that influence the equilibrium, such as solvent effects and substituents. scispace.comresearchgate.net

DFT calculations can be used to compute the energies of the different tautomers and the transition states connecting them. scispace.com The results of these calculations can predict the most stable tautomer in the gas phase and in different solvents. scirp.org For related thiosemicarbazone derivatives, studies have shown that the thione (keto) form is generally more stable than the thiol (enol) form. scispace.com The presence of intramolecular hydrogen bonds can also play a significant role in stabilizing certain tautomeric forms. scirp.org

Preclinical Pharmacological Actions and Mechanistic Investigations

Antimicrobial Activity Studies

Investigations into the antibacterial properties of 2-Acetylpyridine (B122185) semicarbazone (referred to in some studies as Hasc) have shown that the compound itself possesses limited to no significant activity. Studies involving zinc(II) complexes, such as [Zn(OAc)₂(Hasc)] and Zn(Hasc)₂₂, demonstrated a complete lack of antimicrobial activity against a panel of bacteria. researchgate.net A modest level of efficacy was observed for the complex [ZnCl₂(Hasc)], which showed some activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net Research on nickel(II) mixed ligand complexes also explored the biological activity of 2-Acetylpyridine semicarbazone (Apsc), though the focus was often on the resulting complexes rather than the ligand in isolation. tandfonline.comlookchem.comaustinpublishinggroup.com

| Compound | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| [Zn(OAc)₂(Hasc)] | General Bacteria | None | researchgate.net |

| Zn(Hasc)₂₂ | General Bacteria | None | researchgate.net |

| [ZnCl₂(Hasc)] | Bacillus subtilis | Modest | researchgate.net |

Similar to its antibacterial profile, this compound has not demonstrated significant antifungal properties in preclinical studies. Zinc(II) complexes formulated with this ligand, specifically [Zn(OAc)₂(Hasc)] and Zn(Hasc)₂₂, were found to be inactive against various yeasts and molds. researchgate.net Studies on mixed ligand complexes of nickel(II) also included this compound, but significant antifungal activity was generally attributed to the final complex rather than the semicarbazone ligand itself. lookchem.comaustinpublishinggroup.comaustinpublishinggroup.com

In contrast to its limited antibacterial and antifungal action, this compound has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV). It has been evaluated against both HSV-1 and HSV-2, showing potency as a viral replication inhibitor in vitro. scribd.com One study highlighted that the compound produces little inhibition of cellular protein or DNA synthesis, which contributes to a high in vitro therapeutic index of 140 against both HSV types. scribd.com

Further research involving topical application showed that a 1% formulation of this compound (APSC) exhibited significant activity against HSV-2-induced genital infections in mice, leading to an increase in survivors and a decrease in the severity of lesions. nactem.ac.uk This suggests that while it may be a weak antimicrobial agent in other contexts, it holds specific promise as an antiviral agent.

Scientific literature available through the conducted searches does not provide specific research findings on the antimalarial or antifilarial properties of this compound. The available data in these therapeutic areas primarily focuses on the related compound, 2-Acetylpyridine thiosemicarbazone.

Antineoplastic Activity and Cytotoxicity Mechanisms in Cancer Cell Lines

The primary mechanism for the antineoplastic activity of many semicarbazone and thiosemicarbazone compounds is the inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. However, research directly comparing this compound to its thiosemicarbazone analogue revealed a substantial difference in efficacy. umich.edu The study found that this compound was significantly less effective, demonstrating over 170 times less inhibitory activity against both viral and cellular ribonucleotide reductase than the corresponding thiosemicarbazone. umich.edu This suggests that the oxygen atom in the semicarbazone structure is far less effective than the sulfur atom of the thiosemicarbazone in the context of iron chelation, a key step in the inhibition of this enzyme. umich.edu While metal complexes of this compound have been investigated for cytotoxicity against cancer cell lines, the free ligand's weak RR inhibition indicates a limited role as a standalone antineoplastic agent via this specific mechanism. researchgate.netnih.gov

| Compound | Target Enzyme | Inhibitory Potency | Source |

|---|---|---|---|

| This compound | Viral and Cellular RR | Weak (>170x less than thiosemicarbazone) | umich.edu |

| 2-Acetylpyridine thiosemicarbazone | Viral and Cellular RR | Potent | umich.edu |

Ribonucleotide Reductase (RR) Inhibition

Tyrosyl Radical Quenching

A primary target of this class of compounds is ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis. The activity of the R2 subunit of human RNR depends on a critical diferric-tyrosyl radical cofactor. Structurally similar thiosemicarbazones are understood to inhibit RNR by quenching this essential tyrosyl radical. This mechanism involves the formation of an iron(II) complex with the chelator, which then directly reduces the tyrosyl radical of the R2 subunit. This action effectively inactivates the enzyme, halting the production of deoxyribonucleotides required for DNA replication and repair. Kinetic studies on related compounds have shown that the loss of the tyrosyl radical is a rapid event sufficient for enzyme inactivation.

Iron Chelation and Redox Cycling

A hallmark of this compound and its analogues is their potent ability to chelate intracellular iron. nih.govacs.org Iron is a critical cofactor for numerous cellular processes, and its deprivation can lead to cell cycle arrest and apoptosis. The 2-acetylpyridine thiosemicarbazone (HApT) series of compounds, in particular, has been shown to be highly effective at binding cellular iron. nih.govacs.org

Beyond simple sequestration, the iron complexes formed by these ligands are redox-active. nih.govacs.org The iron(III)/iron(II) redox potential of these complexes is crucial to their biological activity. The iron complexes of HApT analogues exhibit some of the lowest Fe(III/II) redox potentials observed for any thiosemicarbazone series, meaning they are more easily reduced within the cellular environment. nih.govacs.org This redox cycling, particularly in the presence of cellular reductants, can lead to the generation of reactive oxygen species (ROS), such as the hydroxyl radical, through Fenton-type reactions. This production of ROS induces significant oxidative stress, leading to damage of critical biomolecules like DNA and lipids, and can trigger mitochondrial damage. nih.gov The combination of potent iron chelation and the ability to form redox-active metal complexes is a key contributor to the antiproliferative properties of this class of compounds. nih.govacs.org

| Compound | E½ (V vs. NHE) |

|---|---|

| [Fe(HApT)] | -0.453 |

| [Fe(HAp4M)] | -0.490 |

| [Fe(HAp4E)] | -0.500 |

| [Fe(HAp4P)] | -0.500 |

Data showing the low Fe(III/II) redox potentials of various 2-acetylpyridine thiosemicarbazone analogues, indicating their capacity for intracellular redox cycling. nih.gov

Topoisomerase II Inhibition

Research has identified human topoisomerase IIα (Topo-IIα) as another significant target for α-(N)-heterocyclic thiosemicarbazones. acs.orgacs.org This enzyme is vital for managing DNA topology during replication and transcription. While the thiosemicarbazone ligands alone show modest activity, their metal complexes, particularly with copper(II), are potent catalytic inhibitors of Topo-IIα. acs.orgnih.gov Catalytic inhibitors interfere with the enzyme's ability to perform its function, as opposed to "poisons" which trap the enzyme-DNA cleavage complex. acs.orgnih.gov Studies on a range of α-(N)-heterocyclic thiosemicarbazones, including those based on an acetylpyridine scaffold, demonstrate that the metal ion plays a predominant role in the inhibition of Topo-IIα. acs.org The copper complexes are often more than an order of magnitude more potent than the corresponding metal-free ligands. acs.org

| Compound | IC₅₀ (µM) |

|---|---|

| 2-Acetylpyridine N-dimethylthiosemicarbazone | >100 |

| [Cu(Ap4M)Cl] | 7.2 |

Comparative IC₅₀ values demonstrating the enhanced Topoisomerase IIα inhibitory activity of the copper(II) complex of a 2-acetylpyridine thiosemicarbazone analogue compared to the ligand alone. acs.org

Mitochondrial Disruption

The mitochondrion is a key organelle in cellular metabolism and a central player in programmed cell death. In silico analysis of a 2-acetylpyridine thiosemicarbazone derivative predicted its subcellular localization to the mitochondria. nih.gov The generation of ROS by redox-active iron or copper complexes of these chelators can lead to significant mitochondrial damage. nih.gov This damage can manifest as a loss of mitochondrial membrane potential, disruption of the electron transport chain, and the release of pro-apoptotic factors into the cytoplasm, ultimately committing the cell to an apoptotic pathway.

Multidrug Resistance Protein (MDR1) Inhibition

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp), which is encoded by the MDR1 gene. Certain 2-acetylpyridine thiosemicarbazones have demonstrated the ability to overcome Pgp-mediated drug resistance. nih.gov The mechanism involves a Pgp-dependent potentiation of cytotoxicity. nih.govresearchgate.net These thiosemicarbazones effectively "hijack" the Pgp transporter, leading to their accumulation within the cell and, specifically, within lysosomes where Pgp can be localized. researchgate.net This targeted accumulation enhances their cytotoxic effects in resistant cells.

Lysosomal Membrane Permeabilization

Lysosomes are acidic organelles crucial for cellular degradation and recycling. Their integrity is vital for cell survival. A novel mechanism of cytotoxicity identified for this class of compounds is the induction of lysosomal membrane permeabilization (LMP). acs.orgacs.org The 2-acetylpyridine selenosemicarbazone analogue, Ap44mSe, was shown to form redox-active copper complexes that target lysosomes, leading to LMP. acs.orgacs.orgresearchgate.net This process is often mediated by the generation of ROS within the lysosome. nih.gov The rupture of the lysosomal membrane releases a host of hydrolytic enzymes, such as cathepsins, into the cytosol, triggering a cascade of events that culminates in cell death. acs.orgacs.org This mechanism is particularly effective in overcoming drug resistance, as it leverages the Pgp-mediated trafficking of the compounds to the lysosome, leading to targeted organelle destruction. nih.govresearchgate.net

Enzyme Inhibition Beyond Ribonucleotide Reductase (e.g., Tyrosinase)

In addition to their effects on RNR and Topo-IIα, thiosemicarbazones have been investigated as inhibitors of other enzymes, notably tyrosinase. nih.gov Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. Its inhibition is of interest for applications in cosmetics as skin-whitening agents and in the food industry to prevent browning. nih.gov Numerous synthetic thiosemicarbazone derivatives have been reported to possess strong tyrosinase inhibitory properties, with many exhibiting IC₅₀ values in the low micromolar or even nanomolar range. nih.gov Kinetic studies reveal that these compounds typically act as reversible inhibitors, with mixed or noncompetitive mechanisms of action, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

| Compound Type | Example IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| 4-Hydroxybenzaldehyde thiosemicarbazone | 3.80 | Mixed |

| 2-Chlorobenzaldehyde thiosemicarbazone | 1.22 | Noncompetitive |

| 4-Chlorobenzaldehyde thiosemicarbazone | 1.82 | Mixed |

| Aryl phenoxy methyl triazole thiosemicarbazide (B42300) | 0.17 | Uncompetitive |

IC₅₀ values for the diphenolase activity of mushroom tyrosinase, illustrating the potential of the thiosemicarbazone scaffold as a potent enzyme inhibitor. nih.govmdpi.com

Antioxidant and Radical Scavenging Activities